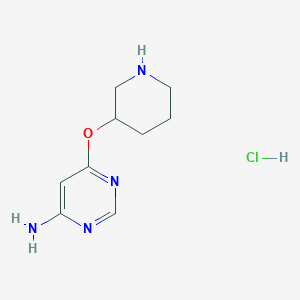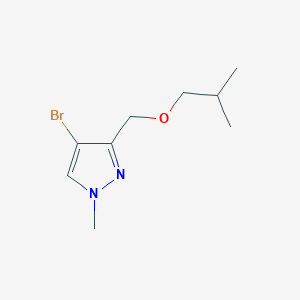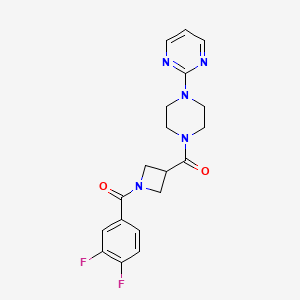
3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits potential therapeutic properties and has been extensively studied for its use in various scientific research applications.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The compound 3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one, part of the 2-pyridyl [3H]-quinazolin-4-one derivatives, has been explored for its potential anti-tumor and anti-microbial properties. A study by Eweas et al. (2021) synthesized this compound starting from 5-bromo-2-[pyridin-4-ylcarbonyl]amino]benzoic acid, leading to the creation of various derivatives with potential biological activities. Some of these compounds demonstrated significant antiproliferative and antimicrobial activities, suggesting their potential as therapeutic agents Eweas, A. F., Abdallah, Q. M. A., & Elbadawy, M. (2021). Current Chemistry Letters.
Antifungal Activity Studies
Another research direction for derivatives of this compound includes their antifungal properties. Shivan and Holla (2011) synthesized 3-aryl-2-methyl-quinazolin-4-ones, which underwent reactions to produce compounds tested for antifungal activities. These studies indicate the potential use of such compounds in developing antifungal therapies Shivan, M., & Holla, B. S. (2011). Journal of chemical and pharmaceutical research.
Insecticidal Efficacy
The insecticidal efficacy of novel bis quinazolin-4(3H)-one derivatives, potentially including the 3-(1-(5-bromonicotinoyl)piperidin-3-yl) variant, has been evaluated. El-Shahawi et al. (2016) synthesized a series of these compounds, which were tested for their effectiveness against various insects, highlighting a potential application in pest control El-Shahawi, M. M., El-ziaty, A. K., Morsy, J., & Aly, A. (2016). Journal of Heterocyclic Chemistry.
Anticancer Activity
The 2,4-diaminoquinazoline series, related to the structure , has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, showcasing its potential as a lead candidate for tuberculosis drug discovery. This class of compounds demonstrates bactericidal activity against both replicating and non-replicating M. tuberculosis, indicating their promise in TB therapy development Odingo, J., O’Malley, T., Kesicki, E., Alling, T., Bailey, M., Early, J. V., Ollinger, J., Dalai, S., Kumar, N., Singh, R. V., Hipskind, P., Cramer, J., Ioerger, T., Sacchettini, J., Vickers, R., & Parish, T. (2014). Bioorganic & medicinal chemistry.
Antiviral Activities
Further, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, synthesized via microwave technique, were screened for antiviral activities against several respiratory and biodefense viruses. This study opens avenues for the use of quinazolin-4(3H)-one derivatives in the treatment of viral infections, demonstrating their broad-spectrum antiviral potential Selvam, P., Vijayalakshimi, P., Smee, D., Gowen, B., Julander, J., Day, C., & Barnard, D. (2007). Antiviral Chemistry and Chemotherapy.
Propriétés
IUPAC Name |
3-[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c20-14-8-13(9-21-10-14)18(25)23-7-3-4-15(11-23)24-12-22-17-6-2-1-5-16(17)19(24)26/h1-2,5-6,8-10,12,15H,3-4,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQGCWJDHNQMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate](/img/structure/B2536376.png)

![4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2536378.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2536379.png)

![2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2536382.png)

![2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2536386.png)
![methyl 3-[1-(3,5-dinitrophenyl)-N-(pyridin-2-yl)formamido]propanoate](/img/structure/B2536387.png)



![Benzo[d]thiazol-6-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2536394.png)
